Eriochrome black t

Vue d'ensemble

Description

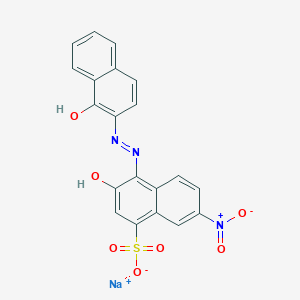

Eriochrome Black T is a complexometric indicator widely used in analytical chemistry, particularly in complexometric titrations to determine water hardness. It is an azo dye, characterized by its ability to form complexes with metal ions, changing color based on the presence of these ions . The compound is known for its distinctive dark red or brown powder appearance and its solubility in water and alcohol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Eriochrome Black T is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Eriochrome Black T undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metal ions such as calcium and magnesium, which is the basis for its use in titrations.

Photocatalytic Degradation: Can be degraded by photocatalysts like zinc sulfide under sunlight.

Common Reagents and Conditions

Complexation: Typically involves ethylenediaminetetraacetic acid (EDTA) as the titrant in a buffered solution at pH 10.

Photocatalytic Degradation: Uses zinc sulfide or silver-doped zinc sulfide as the catalyst under sunlight.

Major Products Formed

Complexation: The major product is a metal-EDTA complex, with the free indicator molecule being released.

Photocatalytic Degradation: The degradation products include smaller organic molecules and inorganic ions.

Applications De Recherche Scientifique

Analytical Chemistry

Complexometric Titrations

EBT is primarily recognized for its role as an indicator in complexometric titrations, particularly for determining metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). The dye changes color in response to the presence of these ions, allowing for precise quantification.

- Case Study : A study developed a spectrophotometric method for fluoride determination using EBT as an indicator. The method demonstrated simplicity and efficiency compared to traditional methods, showcasing EBT's utility in analytical applications .

Spectroscopic Applications

EBT's chromophoric properties allow it to be used in various spectroscopic techniques. Its visible spectra exhibit intense absorption bands, making it suitable for detecting and quantifying different analytes.

Environmental Remediation

Dye Degradation

EBT poses environmental hazards due to its toxicity and persistence in wastewater. Research has focused on developing photocatalytic methods for its degradation.

- Photocatalytic Studies : A study utilized BaWO₄/MoS₂ composites for the photocatalytic degradation of EBT under UV light, achieving a degradation rate of approximately 59.88% within 90 minutes . Another innovative approach involved using nano-photocatalysts that reduced EBT's cellular toxicity by up to 30% after degradation .

Adsorption Techniques

Various adsorbents have been studied for EBT removal from aqueous solutions.

- Case Study : A study investigated the use of Chlorella vulgaris-derived biochar, achieving an 82.31% removal efficiency at optimal conditions (100 ppm initial concentration, pH 7) . Another research highlighted the effectiveness of magnetic NiFe₂O₄ nanoparticles, which showed a maximum adsorption capacity of 47.0 mg/g under optimal conditions .

| Adsorbent Type | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|

| Chlorella vulgaris biochar | 82.31 | 100 ppm, pH 7 |

| NiFe₂O₄ nanoparticles | High (47 mg/g capacity) | pH 6, varying concentrations |

| AlTiPbO nanoparticles | Colorless within 90 min | Various concentrations tested |

Toxicological Studies

EBT's toxicity has been a significant concern due to its potential impact on aquatic life and human health. Studies have assessed its cytotoxic effects and mechanisms of action.

- In-vitro Toxicity Assessment : Research found that EBT induced apoptosis in human cells through reactive oxygen species (ROS) generation, with a toxicity level reaching up to 64.9% at higher concentrations . This highlights the need for effective remediation strategies to mitigate its environmental impact.

Material Science

EBT is also explored in material science for its potential applications in developing functional materials.

- Nanocomposites : The synthesis of nanocomposites incorporating EBT has shown promise in enhancing material properties while providing colorimetric detection capabilities.

Mécanisme D'action

Eriochrome Black T functions as a complexometric indicator by forming complexes with metal ions. In its deprotonated form, it is blue and turns red upon binding with metal ions such as calcium and magnesium. The mechanism involves the coordination of the metal ion with the nitrogen and oxygen atoms in the dye, leading to a color change that indicates the presence of the metal ion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Murexide: Another complexometric indicator used for calcium and magnesium titrations.

Calmagite: Similar to Eriochrome Black T, used in complexometric titrations for water hardness determination.

Uniqueness

This compound is unique due to its high sensitivity and specificity for calcium and magnesium ions, making it particularly useful in water hardness determination. Its ability to form stable complexes and exhibit a clear color change at the endpoint of titrations sets it apart from other indicators .

Propriétés

Numéro CAS |

1787-61-7 |

|---|---|

Formule moléculaire |

C20H13N3NaO7S+ |

Poids moléculaire |

462.4 g/mol |

Nom IUPAC |

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1 |

Clé InChI |

AMMWFYKTZVIRFN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

Apparence |

Solid powder |

Key on ui other cas no. |

1787-61-7 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Eriochrome Black T; NSC 7223; NSC-7223; NSC7223. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Eriochrome Black T?

A1: this compound (EBT) has the molecular formula C20H12N3NaO7S and a molecular weight of 461.38 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: EBT's structural characterization includes UV-Vis spectroscopy, showing maximum absorbance at 520 nm when complexed with magnesium. [] Infrared spectroscopy (FTIR) reveals functional groups present in the molecule, confirming its structure and potential binding sites. [, ]

Q3: How does this compound interact with metal ions?

A3: EBT acts as a chelating agent, forming stable complexes with various metal ions, including magnesium, cobalt, and copper. [, , ] This interaction is the basis for its use as an indicator in complexometric titrations, particularly in determining water hardness. [, ]

Q4: What are some analytical applications of this compound?

A4: EBT is employed as a colorimetric reagent in spectrophotometric determination of trace metals like copper in food grains [] and fluoride in groundwater. [] It also serves as a post-column reagent in high-performance liquid chromatography for trace metal analysis. []

Q5: What materials have shown promise in removing this compound from wastewater?

A6: Various materials, including activated carbon, [, ] modified orange peel, [] iron capped spent tea leaves, [] sugarcane bagasse, [] and magnetite-rich clay, [] have demonstrated efficient adsorption of EBT from aqueous solutions. These findings highlight the potential for utilizing low-cost, readily available materials for wastewater treatment.

Q6: Can this compound be degraded photocatalytically?

A7: Yes, this compound can be degraded by photocatalysis using semiconductors like titanium dioxide (TiO2), zinc oxide (ZnO), and ammonium phosphomolybdate. [, , , ] The degradation efficiency is influenced by factors such as pH, catalyst concentration, and light intensity.

Q7: What is the mechanism of photocatalytic degradation of this compound?

A8: Upon irradiation, the semiconductor photocatalyst generates electron-hole pairs. These reactive species interact with water and dissolved oxygen, producing highly oxidizing radicals like hydroxyl radicals (•OH). These radicals attack and degrade EBT molecules, breaking them down into smaller, less harmful compounds. [, , ]

Q8: How is this compound used in electrochemical studies?

A9: EBT is utilized in the development of electrochemical sensors. For example, poly(this compound) modified electrodes exhibit enhanced electrocatalytic properties toward the oxidation of nitrite. [] This modification allows for sensitive and selective detection of nitrite in various samples.

Q9: What are the advantages of using this compound in electrochemical sensors?

A10: EBT's ability to form complexes with metal ions and its electroactive nature make it suitable for developing sensitive and selective electrochemical sensors. [, , ] These sensors can be employed for detecting various analytes, including heavy metal ions and other pollutants, in environmental and biological samples.

Q10: How does the pH of the solution affect this compound's performance?

A11: EBT's performance as an indicator and adsorbent is pH-dependent. [] Its color changes with pH, influencing its effectiveness in complexometric titrations. Additionally, the pH affects the surface charge of adsorbents and the ionization state of EBT, impacting its adsorption efficiency.

Q11: What challenges are associated with using this compound in certain applications?

A12: EBT solutions can be unstable over time, requiring careful preparation and storage. [] Research has explored the development of stable EBT solution systems to address this limitation. [] Furthermore, its application in some areas, such as biological systems, may be limited due to its potential toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.